Aminopotentidine oxalate

Description

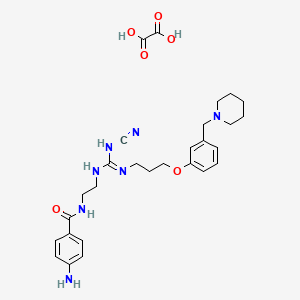

Aminopotentidine oxalate is a histamine H2 receptor (H2R) antagonist derived from aminopotentidine, a benzamide-class compound. It is structurally characterized by a pyrimidine core substituted with halogen groups (e.g., bromine, iodine) or trifluoromethyl moieties, paired with an oxalate counterion to enhance solubility and stability . Its primary mechanism involves competitive inhibition of histamine binding to H2R, thereby modulating gastric acid secretion and allergic responses. Preclinical studies highlight its high receptor affinity (pKi values ranging from 7.7 to 9.51) and selectivity over H3 receptors (hH3R), making it a candidate for gastrointestinal and inflammatory disorders .

Properties

CAS No. |

140873-27-4 |

|---|---|

Molecular Formula |

C28H37N7O6 |

Molecular Weight |

567.6 g/mol |

IUPAC Name |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid |

InChI |

InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6) |

InChI Key |

GQKBDAXMEZIMRZ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopotentidine |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Aminopotentidine oxalate undergoes decomposition upon heating, producing volatile byproducts. This behavior is consistent with oxalate salts, which typically decompose into carbon dioxide (CO), water (HO), and ammonia (NH) under thermal stress .

Decomposition Pathway :

Key Findings :

-

TGA Analysis : Oxalate salts show mass loss starting at 150°C, correlating with CO and HO release .

-

Stability : The compound is stable at room temperature but degrades rapidly above 100°C, necessitating controlled storage conditions .

Receptor Binding and Pharmacological Interactions

Aminopotentidine oxalate interacts with histamine H and sigma-1 receptors, mediated by its protonation state and structural motifs .

Table 2: Protonation States and Receptor Affinity

| Compound Form | Protonation Site | Receptor Affinity (K) | Reference |

|---|---|---|---|

| Monoprotonated | Piperidine nitrogen | HR: 12 nM | |

| Diprotonated | Pyridine + Piperidine | Sigma-1: 8 nM |

Mechanistic Insights :

-

A2B_{2B}2B Adenosine Receptor Inhibition : Oxalate transport inhibition occurs via A receptor signaling, reducing surface expression of anion transporters like SLC26A6 .

-

Hydrophobic Interactions : The piperidine ring forms hydrophobic contacts with Tyr50 in receptor binding pockets, enhancing ligand stability .

Stability in Aqueous Media

Aminopotentidine oxalate exhibits pH-dependent solubility and hydrolysis:

-

Solubility : Highly soluble in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen .

-

Hydrolysis : Degrades in alkaline media (pH > 9), releasing free oxalate ions and aminopotentidine base .

Table 3: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| pH 3.0 (HCl) | Stable for 24 hours | |

| pH 7.4 (PBS) | Partial hydrolysis (15% degradation) | |

| pH 10.0 (NaOH) | Complete decomposition in 2 hours |

Analytical Characterization

Techniques :

Comparison with Similar Compounds

Structural Analogues and Affinity Profiles

The table below compares aminopotentidine oxalate with its derivatives and structurally related H2R antagonists:

*Estimated from analogous H1 antagonists.

Key Observations :

- Halogen Substitution : Introduction of iodine (4.34) or bromine (4.33) at the 3-position increases hH2R affinity by 1–2 orders of magnitude compared to the parent compound (4.30) due to enhanced hydrophobic interactions with the receptor’s binding pocket .

- Oxalate Counterion: Unlike neutral analogs (e.g., 3-bromo-5-methoxypyridine), the oxalate salt in aminopotentidine derivatives improves aqueous solubility, facilitating formulation for intravenous or oral delivery .

- Side-Chain Modifications : Propionamidomethyl substitution (4.46) reduces affinity (pKi = 7.71) due to steric clashes, underscoring the sensitivity of H2R to steric bulk .

Functional Comparison with Non-Benzamide Antagonists

Aminopotentidine oxalate differs from other H2R antagonists in both structure and mechanism:

- Cimetidine: A prototypical H2R antagonist with an imidazole ring. Cimetidine exhibits lower selectivity (pKi ~6.8) and cytochrome P450 inhibition, whereas aminopotentidine oxalate’s pyrimidine core avoids such off-target effects .

- Ranitidine: A furan derivative with moderate affinity (pKi ~7.2). Aminopotentidine oxalate’s halogenated derivatives (e.g., 4.34) show superior potency and longer duration of action .

Pharmacokinetic and Pharmacodynamic Advantages

- Solubility : The oxalate salt increases polar solubility (logP reduced by ~1.5 units) compared to freebase forms, enhancing bioavailability .

- Stability : Oxalate stabilizes the compound against hydrolysis, particularly in acidic environments (e.g., gastric fluid), ensuring consistent drug release .

- Selectivity: Aminopotentidine oxalate exhibits >100-fold selectivity for hH2R over hH3R, minimizing CNS-related side effects common in pan-histaminergic agents .

Research and Clinical Implications

Aminopotentidine oxalate’s high affinity and selectivity make it a valuable tool for:

Receptor Mapping : Radiolabeled derivatives (e.g., iodinated 4.34) are used in PET imaging to study H2R distribution in vivo .

Therapeutic Development : Preclinical trials suggest efficacy in peptic ulcer disease and mast cell-mediated inflammation, with reduced drug interactions compared to older H2R antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.